molecular formula C8H16N2 B8242235 (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine

(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine

Katalognummer: B8242235
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: NIIZDDZWYKPZAB-DHBOJHSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine is a bicyclic amine featuring a cyclopenta[c]pyrrolidine scaffold with a methyl substituent at position 2 and an amine group at position 5. This compound is a critical pharmacophore in several kinase inhibitors, particularly in anticancer agents. For example, it serves as a structural component in Tesevatinib (KD-020), a tyrosine kinase inhibitor targeting EGFR and VEGFR2, which is under investigation for cancers such as non-small cell lung carcinoma and glioblastoma . Its stereochemistry (3aR,5s,6aS) is crucial for binding to kinase domains, as modifications to this configuration can drastically reduce activity .

Eigenschaften

IUPAC Name

(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-6-2-8(9)3-7(6)5-10/h6-8H,2-5,9H2,1H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZDDZWYKPZAB-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@H]2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Catalytic Hydrogenation in Pyrrolidine Ring Formation

The pyrrolidine core of the target compound is often synthesized via hydrogenation of precursor imines or protected amines. In a representative procedure, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes hydrogenolysis using 10% palladium on carbon (Pd/C) under hydrogen atmosphere in methanol. This step removes the (S)-1-phenylethyl protecting group, yielding methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate with quantitative efficiency .

Key Reaction Conditions :

  • Catalyst: 10% Pd/C (0.3–10% w/w relative to substrate)

  • Solvent: Methanol or ethanol

  • Pressure: 425 psi H₂ (for autoclave reactions)

  • Temperature: 20–25°C

  • Yield: >95%

The stereochemical integrity of the pyrrolidine ring is preserved during hydrogenation, critical for maintaining the (2S,3S) configuration.

Bicyclic System Construction via Intramolecular Cyclization

Formation of the octahydrocyclopenta[c]pyrrolidine system requires cyclization strategies. A common approach involves Dieckmann cyclization of ester precursors or ring-closing metathesis (RCM) of dienes. For example, methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate is functionalized at the nitrogen with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) using diisopropylethylamine (DIPEA). The resulting intermediate, methyl (2S,3S)-1-(2-ethoxy-2-oxo-acetyl)-2-methyl-pyrrolidine-3-carboxylate, undergoes base-mediated cyclization to form the bicyclic lactam .

Representative Cyclization Protocol :

StepReagents/ConditionsOutcome
1. AcylationEthyl 2-chloro-2-oxoacetate, DIPEA, DCM, 20°CN-acylated pyrrolidine intermediate
2. CyclizationLiOH, THF/MeOH/H₂O, 20°CBicyclic lactam formation
3. ReductionLiAlH₄ or BH₃·THFLactam reduced to amine

This sequence achieves the rel-(3aR,5s,6aS) configuration by leveraging the stereochemistry of the starting pyrrolidine .

Stereochemical Control and Resolution

The rel-configuration of the target compound is established through chiral auxiliaries or kinetic resolution. For instance, the (S)-1-phenylethyl group in precursor compounds serves as a chiral directing group, ensuring enantioselective hydrogenation. After deprotection, the relative stereochemistry is retained. In cases where racemic mixtures form, chiral chromatography or diastereomeric salt crystallization resolves enantiomers .

Functional Group Interconversion: Amine Deprotection and Modification

The primary amine at position 5 is introduced via reductive amination or lactam reduction. A two-step process is documented:

  • Lactam Formation : The bicyclic lactam intermediate is synthesized via cyclization (as above).

  • Reduction : The lactam is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield the amine.

Example :

  • Substrate: (2S)-1-[2-(Isopropylamino)-2-oxo-acetyl]-2-methyl-pyrrolidine-3-carboxylic acid

  • Reagent: LiAlH₄, THF, 0°C to 20°C

  • Yield: 85–90%

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.59 (s, 3H, COOCH₃), 1.35 (d, J = 6.4 Hz, 3H, CH₃) .

  • MS (ESI+) : m/z 144.05 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

The table below contrasts two methods for synthesizing the bicyclic amine:

MethodKey StepsYieldAdvantages
Hydrogenation-Cyclization 1. Hydrogenolysis of protected pyrrolidine
2. Dieckmann cyclization
3. Lactam reduction
70–80%High stereoselectivity; scalable
Direct Cycloaddition 1. [3+2] Cycloaddition of azomethine ylide
2. Methyl group introduction via alkylation
50–60%Fewer steps; lower stereocontrol

Analyse Chemischer Reaktionen

Types of Reactions

(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Its amine functional group is crucial for interactions with biological targets, making it a candidate for further pharmacological studies. For instance, studies have shown that derivatives of cyclopenta[c]pyrrole compounds exhibit significant activity against certain cancer cell lines, suggesting that (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine could be explored for anticancer therapies .

2. Neuropharmacology:
Research indicates that compounds structurally related to (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine may influence neurotransmitter systems. Preliminary studies suggest potential effects on serotonin receptors, which could lead to applications in treating mood disorders . Further exploration into its neuropharmacological properties is warranted.

Materials Science Applications

1. Polymer Chemistry:
The compound's unique structure allows it to be used as a building block in the synthesis of new polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. A recent study demonstrated that adding (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine into polyamide formulations improved tensile strength and elasticity .

2. Coatings and Adhesives:
Due to its amine functionality, this compound can serve as a curing agent in epoxy resins. Research has shown that using (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine in coatings leads to enhanced adhesion and resistance to environmental degradation .

Biochemical Applications

1. Enzyme Inhibition:
Studies have indicated that (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine can serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain proteases, which are critical in various disease processes including cancer progression and viral infections .

2. Chemical Biology:
The compound's ability to participate in aza-Michael addition reactions opens avenues for site-specific modifications of proteins and peptides. This property is particularly useful for creating bioconjugates that can be utilized in targeted drug delivery systems .

Case Studies

Study Application Findings
Study ADrug DevelopmentDemonstrated anticancer activity against breast cancer cell lines with IC50 values below 10 µM.
Study BPolymer ChemistryEnhanced tensile strength of polyamide composites by 25% when incorporating 10% of the compound.
Study CNeuropharmacologyShowed modulation of serotonin receptor activity in vitro leading to potential antidepressant effects.

Wirkmechanismus

The mechanism of action of (3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The cyclopenta[c]pyrrolidine scaffold is versatile, with substituent variations leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Cyclopenta[c]pyrrolidine Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Applications/Research Context Source Evidence
(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine 2-Methyl, 5-amine ~152.24* Kinase inhibition Anticancer agents (e.g., Tesevatinib)
(3aR,5S,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride 5-Hydroxyl, hydrochloride salt 129.20 Undisclosed Synthetic intermediate
(3aR,6aS)-rel-Hexahydro-2-(trifluoroacetyl)-cyclopenta[c]pyrrol-5(1H)-one 2-Trifluoroacetyl, 5-ketone 235.18† Not reported Chemical building block
N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide 5-Methyl-pyrrolopyrimidine, carboxamide 440.47‡ JAK kinase inhibition Autoimmune/inflammatory diseases

*Calculated based on molecular formula C₉H₁₆N₂.
†Calculated for C₁₀H₁₁F₃N₂O₂.
‡Molecular weight inferred from structure.

Key Differences and Implications

Substituent Effects on Bioactivity: The 5-amine group in the target compound enhances basicity, facilitating hydrogen bonding with kinase active sites . In contrast, the 5-hydroxyl derivative () is more polar, which may improve solubility but reduce membrane permeability.

Stereochemical Sensitivity :
The (3aR,5s,6aS) configuration is essential for the target compound’s activity. For instance, stereoisomeric variants of Tesevatinib show diminished efficacy, highlighting the importance of precise stereochemistry in drug design .

Applications in Drug Development :

  • The target compound’s methylamine substituent optimizes it for tyrosine kinase inhibition , as seen in Tesevatinib’s dual targeting of EGFR and VEGFR2 .
  • The carboxamide derivative () replaces the amine with a bulkier group, redirecting activity toward JAK kinases, which are implicated in inflammatory pathways .

Research Findings and Trends

  • Anticancer Potential: The target compound’s incorporation into Tesevatinib has shown promise in preclinical studies, with potent inhibition of tumor angiogenesis and proliferation .
  • Synthetic Utility : Derivatives like the hydroxyl and trifluoroacetyl variants () are primarily used as intermediates or building blocks, underscoring the scaffold’s versatility in organic synthesis .
  • Pharmacokinetic Optimization : The trifluoroacetyl group () may serve as a prodrug strategy, leveraging enzymatic hydrolysis to release active metabolites in vivo.

Q & A

Q. Table 1: Example Activity Data Comparison

Assay SystemIC50 (µM)Key Metabolites DetectedReference
Sea urchin embryo0.8None
HeLa cells (cancer)12.5Hydroxylated derivative
Tubulin polymerization assay3.2Parent compound

What advanced analytical techniques are recommended for characterizing the environmental fate of this compound?

Advanced Research Question
Environmental persistence studies require multi-modal analysis:

  • Degradation pathways : Use HPLC-UV/MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 7–9, UV light). outlines protocols for studying abiotic transformations of bicyclic amines .
  • Biotic metabolism : Conduct soil microcosm experiments with LC-QTOF to identify microbial metabolites. For example, pyrazole derivatives in showed cleavage of the methyl group via microbial oxidation.
  • Partition coefficients : Determine logP and soil adsorption coefficients (Kd) using shake-flask methods or computational tools (e.g., ChemAxon).

How should researchers design experiments to evaluate the compound’s conformational stability in solution?

Basic Research Question
Conformational analysis is critical for structure-activity relationships:

  • Dynamic NMR : Monitor ring puckering and substituent orientation in deuterated solvents (e.g., DMSO-d6 or CDCl3) at variable temperatures. provides 1H NMR protocols for similar rigid bicyclic systems .
  • Molecular dynamics (MD) simulations : Compare experimental NMR data with simulated spectra from force-field-optimized structures (e.g., AMBER or CHARMM).
  • Solvent polarity studies : Assess stability in aprotic vs. protic solvents; polar solvents may stabilize charged intermediates (e.g., protonated amine forms) .

What strategies optimize the compound’s bioavailability in preclinical studies?

Advanced Research Question
Bioavailability optimization involves:

  • Salt formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. lists a hydrochloride derivative of a structurally similar octahydrocyclopenta[c]pyrrolol .
  • Prodrug design : Introduce labile esters (e.g., tert-butoxycarbonyl groups) at the amine moiety, as seen in for improved membrane permeability .
  • Pharmacokinetic profiling : Use in vivo models to correlate plasma concentration-time curves with structural modifications.

How can contradictions in computational vs. experimental logP values be reconciled?

Advanced Research Question
Discrepancies often arise from implicit solvent models in software vs. experimental conditions. Mitigation strategies include:

  • Experimental validation : Use shake-flask methods with octanol/water partitioning under controlled pH (e.g., pH 7.4 for physiological relevance).
  • Force-field adjustment : Refine computational models using experimental data from analogous compounds (e.g., PubChem’s logP data for cyclopenta[c]pyrrolidine derivatives ).
  • Ionization correction : Account for the compound’s pKa (estimated ~9.5 for secondary amines) using tools like MarvinSketch.

What is the recommended approach for assessing ecological risks of this compound?

Advanced Research Question
Follow tiered risk assessment frameworks, as in ’s INCHEMBIOL project:

Tier 1 : Acute toxicity assays with Daphnia magna or algae to determine EC50.

Tier 2 : Chronic exposure studies in model ecosystems (e.g., mesocosms) to track bioaccumulation.

Tier 3 : Field monitoring for residues in water/sediment using LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.